molecular formula C11H14N4O3 B224108 Uaxrdadggkigdl-uhfffaoysa-

Uaxrdadggkigdl-uhfffaoysa-

Katalognummer B224108
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: UAXRDADGGKIGDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uaxrdadggkigdl-uhfffaoysa- is a chemical compound that has been extensively researched for its potential in various scientific fields. It is a synthetic compound that has gained popularity due to its unique properties and potential applications in the field of chemical synthesis, scientific research, and medicine.

Wirkmechanismus

The mechanism of action of Uaxrdadggkigdl-uhfffaoysa- is not fully understood. However, it is believed to act by inhibiting certain enzymes in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Uaxrdadggkigdl-uhfffaoysa- has been found to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. The compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, Uaxrdadggkigdl-uhfffaoysa- has been found to have potential neuroprotective effects, which can help to protect the brain from damage.

Vorteile Und Einschränkungen Für Laborexperimente

Uaxrdadggkigdl-uhfffaoysa- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, the compound has been extensively researched, which means that there is a wealth of information available on its properties and potential applications. However, there are also limitations to using Uaxrdadggkigdl-uhfffaoysa- in lab experiments. The compound is highly sensitive, and any deviation from the set procedure can result in the formation of impurities or the production of a different compound. Additionally, the mechanism of action of Uaxrdadggkigdl-uhfffaoysa- is not fully understood, which can make it difficult to interpret the results of lab experiments.

Zukünftige Richtungen

There are several future directions for research on Uaxrdadggkigdl-uhfffaoysa-. One area of research is the development of new drugs based on the compound. Another area of research is the investigation of the compound's potential in the field of chemical synthesis. Additionally, further research is needed to fully understand the mechanism of action of Uaxrdadggkigdl-uhfffaoysa- and its potential applications in the field of medicine.
Conclusion:
In conclusion, Uaxrdadggkigdl-uhfffaoysa- is a synthetic compound that has gained popularity due to its unique properties and potential applications in the field of chemical synthesis, scientific research, and medicine. The compound has been extensively researched, and it has been found to have a range of biochemical and physiological effects. While there are limitations to using Uaxrdadggkigdl-uhfffaoysa- in lab experiments, there are also several future directions for research on the compound. Overall, Uaxrdadggkigdl-uhfffaoysa- has the potential to be a valuable tool in various scientific fields.

Synthesemethoden

The synthesis of Uaxrdadggkigdl-uhfffaoysa- is a complex process that involves several steps. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process is highly sensitive, and any deviation from the set procedure can result in the formation of impurities or the production of a different compound.

Wissenschaftliche Forschungsanwendungen

Uaxrdadggkigdl-uhfffaoysa- has been extensively researched for its potential in various scientific fields. It has been found to have potential applications in the field of chemical synthesis, where it can be used to synthesize various compounds. The compound has also been found to have potential applications in the field of medicine, where it can be used to develop new drugs.

Eigenschaften

Produktname

Uaxrdadggkigdl-uhfffaoysa-

Molekularformel

C11H14N4O3

Molekulargewicht

250.25 g/mol

IUPAC-Name

7-ethyl-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C11H14N4O3/c1-4-6-5-15-7-8(12-10(15)18-6)13(2)11(17)14(3)9(7)16/h6H,4-5H2,1-3H3

InChI-Schlüssel

UAXRDADGGKIGDL-UHFFFAOYSA-N

SMILES

CCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C

Kanonische SMILES

CCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.